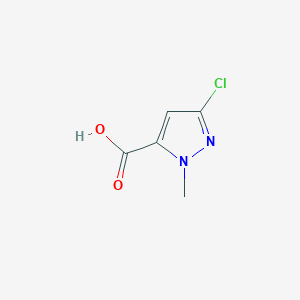

3-氯-1-甲基-1H-吡唑-5-羧酸

描述

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with diketones or their equivalents. For compounds similar to "3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid," methods might include hydrazinolysis of chlorinated pyridines followed by cyclization with diethyl maleate and subsequent functional group transformations (Yang Yun-shang, 2010).

Molecular Structure Analysis

X-ray diffraction and computational studies are common for determining the molecular structure of pyrazole derivatives. These analyses provide insights into the compound's conformation, stability, and potential tautomeric forms, essential for understanding its reactivity and interactions (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and functional group transformations. These reactions can be tailored to modify the compound's chemical properties for specific applications. For instance, the introduction of different substituents can significantly alter the compound's electronic properties and reactivity (Isuru R. Kumarasinghe et al., 2009).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting point, solubility, and crystalline structure, are crucial for their practical application. These properties are influenced by the compound's molecular structure and can be studied using various spectroscopic and crystallographic techniques (G. Ganga Reddy et al., 2022).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the compound. Pyrazole derivatives are known for their versatile chemical behavior, which can be exploited in catalysis, synthesis of coordination compounds, and organic synthesis (Duan Yuan-fu, 2011).

科学研究应用

药物研究

3-氯-1-甲基-1H-吡唑-5-羧酸在制药行业用于合成各种活性药物成分 (API)。 其吡唑核心是许多药物分子中常见的结构单元,因为它模拟了 ATP 中的腺嘌呤碱基,使其成为开发激酶抑制剂的有价值的支架 .

农业化学

该化合物作为除草剂和杀菌剂合成的前体。 吡唑环可以被官能化以创建破坏有害植物和真菌生长的化合物,从而提高作物产量 .

材料科学

在材料科学中,3-氯-1-甲基-1H-吡唑-5-羧酸可用于制造具有潜在应用的新型聚合物,用于制造智能材料。 这些材料可以根据温度、光或 pH 等外部刺激改变其特性 .

催化

该化合物的羧酸基团可以作为金属催化反应中的配体,促进各种有机转化。 这在为工业过程创建更有效和选择性的催化剂方面特别有用 .

生物化学

研究人员使用该化合物来研究酶抑制,特别是识别吡唑环的酶。 它可以帮助理解生化途径并设计针对参与疾病状态的酶的抑制剂 .

分析化学

由于其独特的结构,3-氯-1-甲基-1H-吡唑-5-羧酸可用作 HPLC 或质谱等分析方法中的标准品或试剂,以识别或定量其他物质 .

神经科学

该化合物能够穿过血脑屏障,使其成为开发中枢神经系统 (CNS) 药物的候选药物。 它可以被修饰以创建靶向神经通路分子 .

环境科学

在环境科学中,该化合物的衍生物可用于创建用于检测污染物或毒素的传感器。 吡唑环与各种环境因素的反应性可以导致灵敏检测方法的发展 .

作用机制

Target of Action

A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor .

Mode of Action

It’s worth noting that a pyrazole derivative exhibited high anti-rice blast activity without any significant antimicrobial activity . More research is needed to fully understand the interaction of this compound with its targets.

Biochemical Pathways

Related compounds have been shown to impact the dao pathway , which plays a crucial role in the metabolism of D-amino acids.

Result of Action

Related compounds have been shown to protect dao cells from oxidative stress induced by d-serine .

未来方向

属性

IUPAC Name |

5-chloro-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKGTUGORXMNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596987 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173841-02-6 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) exert its effects on plants? Does it directly target pathogens?

A: CMPA does not directly target pathogens like bacteria or fungi. Instead, it acts as a plant activator, triggering the plant's own defense mechanisms, specifically Systemic Acquired Resistance (SAR) [, , ]. This means that CMPA stimulates the plant's immune system to better defend itself against a broad spectrum of pathogens, rather than directly inhibiting the pathogens themselves.

Q2: What is the evidence that CMPA induces Systemic Acquired Resistance (SAR) in plants?

A2: Several lines of evidence point to CMPA's role as a SAR inducer:

- Disease resistance: CMPA application protects plants from various bacterial and fungal diseases, including rice blast (caused by Pyricularia oryzae), bacterial leaf blight in rice (caused by Xanthomonas oryzae pv. oryzae), and diseases in Arabidopsis thaliana caused by Pseudomonas syringae, Colletotrichum higginsianum, and Botrytis cinerea [, , , ]. Importantly, this protection occurs without CMPA showing any direct antimicrobial activity against these pathogens.

- Gene expression: CMPA treatment leads to the upregulation of SAR marker genes like PR1, PR2, and PR5 in Arabidopsis []. These genes are known to be involved in the plant's defense response.

- Salicylic acid pathway: CMPA's effects on disease resistance and gene expression are dependent on the salicylic acid (SA) signaling pathway, a crucial component of SAR [, ]. Studies in Arabidopsis mutants deficient in SA biosynthesis or perception show that CMPA's effects are abolished or diminished, indicating its reliance on this pathway.

Q3: How does the structure of CMPA relate to its activity as a SAR inducer? Are there any specific structural features crucial for its activity?

A3: While detailed structure-activity relationship (SAR) studies for CMPA as a plant activator are limited in the provided literature, some insights can be drawn:

- Pyrazole ring: The core pyrazole ring appears essential for activity [].

- Carboxylic acid group: The presence of a carboxyl group at the 5-position of the pyrazole ring is crucial for CMPA's anti-rice blast activity [].

- Halogen substitution: A halogen atom, specifically chlorine or bromine, at the 3-position enhances the activity []. This suggests that electronic effects and possibly interactions with a biological target are influenced by this substitution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxazolo[3,2-a]pyridine](/img/structure/B1258410.png)

![(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1258418.png)